molecular formula C27H31N3O5S B10879973 N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

N-[4-({4-[3-(benzyloxy)-4-methoxybenzyl]piperazin-1-yl}sulfonyl)phenyl]acetamide

Cat. No.: B10879973
M. Wt: 509.6 g/mol
InChI Key: CMPOERQCABSFNX-UHFFFAOYSA-N
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Description

N~1~-[4-({4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is a complex organic compound that features a combination of benzyl, methoxybenzyl, piperazine, sulfonyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . This method involves the coupling of boronic acid derivatives with halogenated aromatic compounds in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N~1~-[4-({4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its complex structure and functional groups.

    Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific characteristics.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N1-[4-({4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonyl-containing piperazine derivatives and benzyl-substituted amides. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N~1~-[4-({4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}SULFONYL)PHENYL]ACETAMIDE is unique due to its combination of benzyl, methoxybenzyl, piperazine, sulfonyl, and phenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H31N3O5S

Molecular Weight

509.6 g/mol

IUPAC Name

N-[4-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide

InChI

InChI=1S/C27H31N3O5S/c1-21(31)28-24-9-11-25(12-10-24)36(32,33)30-16-14-29(15-17-30)19-23-8-13-26(34-2)27(18-23)35-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-20H2,1-2H3,(H,28,31)

InChI Key

CMPOERQCABSFNX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4

Origin of Product

United States

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